molecular formula C10H18N2O4S B4185372 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B4185372
M. Wt: 262.33 g/mol
InChI Key: KZMQITCFWPQDAR-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as MTCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTCP is a piperazine derivative that has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be synthesized in large quantities. However, 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of research is the development of new synthesis methods to improve the yield and purity of 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. Another area of research is the investigation of 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine's potential use in the treatment of other neurological disorders, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a piperazine derivative that has shown promising potential for therapeutic applications. It can be synthesized through various methods and has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders. While there are some limitations to its use in lab experiments, there are several future directions for the study of 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Scientific Research Applications

1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-17(14,15)12-6-4-11(5-7-12)10(13)9-3-2-8-16-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMQITCFWPQDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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